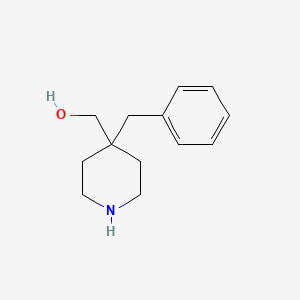![molecular formula C24H32ClN3O B4740678 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4740678.png)
2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide
Descripción general
Descripción
2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide, also known as CPP-109, is a synthetic compound that has been extensively studied for its potential use as a treatment for addiction and other neurological disorders.
Mecanismo De Acción
2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide works by inhibiting the enzyme known as histone deacetylase (HDAC). HDAC is responsible for removing acetyl groups from histones, which can lead to changes in gene expression. By inhibiting HDAC, 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide can increase the expression of certain genes that are involved in addiction and other neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide can reduce drug-seeking behavior in animal models of cocaine addiction. It has also been shown to reduce alcohol consumption in rats. In addition, 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide has been shown to increase neuroplasticity, which is the brain's ability to adapt and change in response to new experiences.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide in lab experiments is that it has a relatively low toxicity compared to other compounds that have been studied for addiction treatment. However, one limitation is that it can be difficult to administer 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide in a way that mimics the way it would be used in a clinical setting.
Direcciones Futuras
There are several potential future directions for research on 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide. One area of interest is the use of 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide as a treatment for other neurological disorders such as depression and anxiety. Another area of interest is the development of new compounds that are similar to 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide but have improved pharmacokinetic properties. Finally, there is interest in using 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide in combination with other drugs to enhance its therapeutic effects.
In conclusion, 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide is a promising compound that has shown potential as a treatment for addiction and other neurological disorders. While there are still limitations to its use in lab experiments, further research in this area could lead to the development of new and effective treatments for these conditions.
Aplicaciones Científicas De Investigación
2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide has been studied extensively for its potential use as a treatment for addiction, specifically cocaine and alcohol addiction. It has also shown promise in treating other neurological disorders such as depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClN3O/c1-3-4-20-5-9-22(10-6-20)19(2)26-24(29)18-28-15-13-27(14-16-28)17-21-7-11-23(25)12-8-21/h5-12,19H,3-4,13-18H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNIVWUYZMUEOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-chlorobenzyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde](/img/structure/B4740599.png)
![5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4740602.png)
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B4740608.png)

![3-methyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4740621.png)
![N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4740623.png)
![3-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4740626.png)
![methyl 5-ethyl-2-[(1-pyrrolidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4740643.png)
![N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide](/img/structure/B4740644.png)
![ethyl 4-({[(2-isopropyl-6-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4740649.png)
![N-ethyl-4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4740659.png)
![4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B4740666.png)

![2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4740683.png)